REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18]>O>[CH2:20]([O:19][C:17]([N:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4])=[O:18])[CH3:21] |f:1.2.3|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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N1C(C(=O)O)CCCC1
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Name
|
|
Quantity
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180 mL
|
Type
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solvent
|
Smiles
|
O
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Name
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|
Quantity
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25.5 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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19.83 g
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Type
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reactant
|
Smiles
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ClC(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution cooled to +5° C
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Type
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TEMPERATURE
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Details
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maintaining the temperature below +10° C
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Type
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EXTRACTION
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Details
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After 4 hours the reaction mixture was extracted with methylene chloride
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Duration
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4 h
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Type
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ADDITION
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Details
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the aqueous layer were treated with conc. HCl to acidic pH
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (400 ml) which
|
Type
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DRY_WITH_MATERIAL
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Details
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was dried over Na2SO4
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Type
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CUSTOM
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Details
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the solvent evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford 23.8 g of the crude product
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Type
|
CUSTOM
|
Details
|
Crystallization from isopropyl ether/n-hexane
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)N1C(C(=O)O)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |